Nocardimicin A -

Nocardimicin A

Catalog Number: EVT-10983928
CAS Number:
Molecular Formula: C37H55N5O10
Molecular Weight: 729.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nocardimicin A is a depsipeptide.
Source

Nocardimicin A is primarily isolated from Nocardia uniformis subsp. tsuyamanensis and Nocardia mirum. These soil-dwelling bacteria are known for their ability to synthesize various bioactive compounds, including nocardicins, which have garnered interest due to their potential therapeutic applications in treating bacterial infections.

Classification

Nocardimicin A belongs to the class of beta-lactam antibiotics. This classification is significant as beta-lactams are widely used in clinical settings for their efficacy against a broad spectrum of bacterial pathogens.

Synthesis Analysis

Methods

The biosynthesis of nocardimicin A involves a complex pathway orchestrated by nonribosomal peptide synthetases (NRPS). The key steps include:

  1. Formation of the Tripeptide Core: The initial step involves the assembly of a tripeptide from L-p-hydroxyphenylglycine and serine, catalyzed by NRPS enzymes NocA and NocB.
  2. Tailoring Reactions: Subsequent modifications are carried out by tailoring enzymes that introduce functional groups and modify the backbone structure, including the formation of the beta-lactam ring.

Technical Details

The biosynthetic gene cluster responsible for nocardimicin A production includes several genes that encode for NRPSs and tailoring enzymes. These genes are organized in a manner that facilitates coordinated expression during antibiotic synthesis. Key enzymes such as NocL (a cytochrome P450) play a crucial role in the oxidation processes necessary for forming the oxime structure found in nocardimicin A.

Molecular Structure Analysis

Structure

Nocardimicin A features a monocyclic beta-lactam core with an oxime functional group. Its molecular formula is C₁₈H₁₈N₂O₄S, and it has a molecular weight of approximately 354.41 g/mol.

Data

  • Melting Point: The compound exhibits a melting point range of 210-215 °C.
  • Spectroscopic Data: Nuclear Magnetic Resonance (NMR) and mass spectrometry are utilized to elucidate its structure, confirming the presence of characteristic functional groups and confirming molecular integrity.
Chemical Reactions Analysis

Reactions

Nocardimicin A undergoes various chemical reactions during its biosynthesis:

  1. Formation of the Beta-Lactam Ring: The cyclization reaction leading to the formation of the beta-lactam ring is catalyzed by specific enzymes within the biosynthetic pathway.
  2. Oxidation Reactions: Enzymatic oxidation reactions facilitated by NocL are critical for introducing the oxime moiety into the structure.

Technical Details

The enzymatic steps involved in nocardimicin A synthesis are tightly regulated, with transcriptional regulators like NocR coordinating gene expression to optimize antibiotic production under specific growth conditions.

Mechanism of Action

Process

Nocardimicin A exerts its antibacterial effects primarily through inhibition of bacterial cell wall synthesis. It targets penicillin-binding proteins (PBPs), disrupting normal cell wall formation and leading to bacterial lysis.

Data

Research indicates that nocardimicin A demonstrates activity against various strains of Gram-negative bacteria, showcasing its potential as a therapeutic agent in combating resistant infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Nocardimicin A typically appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like acetonitrile but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under acidic conditions but may hydrolyze under alkaline conditions.
  • Reactivity: The presence of the beta-lactam ring makes it susceptible to hydrolysis by beta-lactamases produced by some bacteria, although its oxime modification provides some resistance.
Applications

Scientific Uses

Nocardimicin A has significant potential in medicinal chemistry as an antibiotic due to its unique structure and mechanism of action. Its effectiveness against resistant Gram-negative bacteria makes it a candidate for further development in antibiotic therapies. Research continues into optimizing its synthesis and enhancing its pharmacological properties for clinical applications.

Historical Discovery and Taxonomic Origins

Initial Isolation from Nocardia uniformis subsp. tsuyamanensis

Nocardicin A was first isolated in 1976 from the fermentation broth of the actinomycete strain Nocardia uniformis subsp. tsuyamanensis (designated ATCC 21806), following targeted screening for novel β-lactam antibiotics. The organism was cultivated under aerobic conditions in a complex medium containing peptone, yeast extract, and mineral salts. The antibiotic was recovered as colorless crystals through solvent extraction and chromatographic purification. Initial characterization revealed it as a monocyclic β-lactam compound, distinguishing it structurally from bicyclic penicillins and cephalosporins. The producer strain was isolated from a soil sample collected in Tsuyama, Japan, and identified through morphological and biochemical analyses. Colonies exhibited typical nocardial features, including branched aerial hyphae and orange-pigmented substrates. Acid-fast staining confirmed its classification within the Nocardia genus [1] [2] [5].

Nocardicin A demonstrated moderate in vitro antibacterial activity against Gram-negative pathogens, notably Proteus and Pseudomonas species, but showed negligible effects against Gram-positive bacteria. Its low toxicity in murine models was a significant early finding, with intraperitoneal LD~50~ values exceeding 2,000 mg/kg. The discovery marked the first isolation of a naturally occurring monobactam antibiotic, providing a structural template for future synthetic derivatives [1] [5].

Table 1: Initial Characterization of Nocardicin A

PropertyDescription
Producer organismNocardia uniformis subsp. tsuyamanensis ATCC 21806
Isolation year1976
Physical formColorless crystals
Antibacterial spectrumGram-negative bacteria (especially Proteus, Pseudomonas)
Unique featureMonocyclic β-lactam core (monobactam)
Toxicity profileLow acute toxicity (LD~50~ > 2,000 mg/kg in mice)

Chronological Development in Antibiotic Research

The elucidation of nocardicin A’s structure in 1976 revealed unprecedented features: a syn-configured oxime moiety, a D-configured homoseryl side chain, and an ether linkage connecting these to a tripeptide-derived core. This discovery challenged prevailing assumptions that biologically active β-lactams required bicyclic frameworks. By 1977, structure-activity relationship studies confirmed that the oxime and side chain stereochemistry were critical for antibacterial activity. Media composition studies further demonstrated that sodium chloride and specific amino acids antagonized nocardicin A’s efficacy, explaining its variable in vitro performance [1] [5] [6].

Biosynthetic investigations advanced significantly in the 2000s with the identification of the nocardicin gene cluster (∼14 kb). Key milestones included:

  • 2005: Mutational analysis confirmed nocL as essential for oxime formation, with disruption mutants accumulating the intermediate nocardicin C. The nocK gene (hypothesized to form the β-lactam ring) was shown to be dispensable [3].
  • 2006: Heterologous expression of nocJ established its role as a pyridoxal 5′-phosphate (PLP)-dependent epimerase, converting isonocardicin C to nocardicin C by inverting the homoseryl side chain stereochemistry [6].
  • 2008: Characterization of nocR as a Streptomyces antibiotic regulatory protein (SARP) family transcriptional activator clarified its role in coordinating the biosynthesis of p-hydroxyphenylglycine (pHPG) precursors and the nocardicin core [4].

These studies revealed that nocardicin A biosynthesis involves nonribosomal peptide synthetases (NRPSs) assembling a tripeptide backbone, followed by oxidative modifications. The pathway exemplifies convergent evolution in β-lactam biosynthesis, differing fundamentally from the iron-dependent cyclases of penicillins [4] [7].

Table 2: Key Research Milestones in Nocardicin A Characterization

YearDiscoverySignificance
1976Initial isolation and structural determinationFirst natural monobactam identified
1977Confirmation of syn-oxime and D-homoseryl side chain as activity determinantsEstablished structure-activity relationships
2005nocL gene disruption blocks oxime formationIdentified sole oxidase for nocardicin A maturation
2006nocJ encodes a PLP-dependent epimeraseExplained stereochemical inversion at homoseryl side chain
2008nocR characterized as pathway-specific regulatorRevealed transcriptional control of pHPG and NRPS genes

Taxonomic Characterization of Producer Strains

Nocardia uniformis subsp. tsuyamanensis ATCC 21806 belongs to the family Nocardiaceae within the order Actinomycetales. Taxonomically, it is a high-GC (64–72 mol%), strictly aerobic, Gram-positive bacterium exhibiting filamentous growth with true branching. The strain fragments into rod-shaped elements during stationary phase and produces carotenoid pigments conferring orange colony coloration. Its cell wall contains meso-diaminopimelic acid, arabinose, galactose, and mycolic acids (chain lengths: C~52~–C~54~), consistent with chemotype IV actinomycetes. The menaquinone profile is dominated by tetrahydrogenated menaquinone with eight isoprene units [MK-8(H~4~)] [5] [8].

Genomic analyses confirm that Nocardia uniformis shares core biosynthetic capabilities with other nocardial antibiotic producers (e.g., Nocardia brasiliensis, source of brasilinolides). However, it lacks homologs of the nargenicin or nocathiacin clusters, indicating specialized metabolic pathways. The nocardicin gene cluster resides within a ∼30-kb genomic region bounded by nocN (encoding a pHPG dioxygenase) and nocE (a putative acetyltransferase). This compact arrangement contrasts with the dispersed antibiotic clusters in streptomycetes and underscores functional adaptation [4] [5].

Nocardia uniformis grows optimally at 30°C–37°C and pH 6–9, utilizing diverse carbon sources (glucose, sodium acetate) and nitrogen substrates (nitrate, ammonium). Its metabolism is primarily oxidative, with glucose catabolized via the Embden-Meyerhof-Parnas pathway. The strain’s resilience to lysozyme—unusual among Gram-positive bacteria—facilitates protoplast generation for genetic manipulation, as demonstrated in nocL and nocR mutational studies [3] [8].

Table 3: Taxonomic and Physiological Features of the Producer Strain

CharacteristicNocardia uniformis subsp. tsuyamanensis ATCC 21806
Cell wall compositionmeso-DAP, arabinose, galactose; mycolic acids (C~52~–C~54~)
Genomic GC content64–72 mol%
Dominant menaquinoneMK-8(H~4~)
Carbon utilizationGlucose, acetate, glutamate, n-alkanes
Nitrogen sourcesNitrate, ammonium, amino acids
Growth temperature30°C–37°C
Antibiotic productionNocardicins A–G (monocyclic β-lactams)

Properties

Product Name

Nocardimicin A

IUPAC Name

[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxododecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate

Molecular Formula

C37H55N5O10

Molecular Weight

729.9 g/mol

InChI

InChI=1S/C37H55N5O10/c1-4-5-6-7-8-9-10-21-32(25(2)33(45)38-28-18-13-16-23-42(50)36(28)47)52-37(48)29(19-14-15-22-41(49)26(3)43)39-34(46)30-24-51-35(40-30)27-17-11-12-20-31(27)44/h11-12,17,20,24-25,28-29,32,44,49-50H,4-10,13-16,18-19,21-23H2,1-3H3,(H,38,45)(H,39,46)

InChI Key

LGOZXNLEMXJIMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O

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